molecular formula C13H14BrN3 B1481928 4-(4-(bromomethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine CAS No. 2098135-40-9

4-(4-(bromomethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine

Cat. No.: B1481928
CAS No.: 2098135-40-9
M. Wt: 292.17 g/mol
InChI Key: DTHLCINRVNKFGM-UHFFFAOYSA-N
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Description

4-(4-(Bromomethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine is a heterocyclic compound featuring a pyrazole core substituted with a bromomethyl group at position 4, a cyclopropylmethyl group at position 1, and a pyridine ring at position 3. The cyclopropylmethyl substituent may impart steric and electronic effects, influencing conformational stability and interaction with biological targets or metal ions .

Properties

IUPAC Name

4-[4-(bromomethyl)-1-(cyclopropylmethyl)pyrazol-3-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrN3/c14-7-12-9-17(8-10-1-2-10)16-13(12)11-3-5-15-6-4-11/h3-6,9-10H,1-2,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTHLCINRVNKFGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=C(C(=N2)C3=CC=NC=C3)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(4-(Bromomethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This compound is characterized by a bromomethyl group attached to a pyrazole ring, which is further bonded to a pyridine ring. Its molecular formula is C13H14BrN3C_{13}H_{14}BrN_3 with a molecular weight of approximately 292.17 g/mol.

Chemical Structure

The chemical structure of the compound can be represented as follows:

IUPAC Name 4[4(bromomethyl)1(cyclopropylmethyl)1Hpyrazol3yl]pyridine\text{IUPAC Name }4-[4-(bromomethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl]pyridine
PropertyValue
Molecular FormulaC13H14BrN3
Molecular Weight292.17 g/mol
Purity≥ 95%
CAS Number2098135-40-9

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly focusing on its potential as a drug candidate. The following sections summarize key findings related to its biological effects.

1. Enzyme Interaction Studies

Research indicates that compounds with similar structures exhibit interactions with various enzymes, suggesting that this compound may also engage in enzyme-substrate interactions. Such interactions are critical for understanding the compound's mechanism of action and potential therapeutic applications .

2. Anti-inflammatory Properties

Studies have shown that pyrazole derivatives exhibit significant anti-inflammatory activities. For instance, compounds structurally similar to this compound have been evaluated in models of lipopolysaccharide-induced inflammation, demonstrating their ability to reduce inflammatory markers . These findings position the compound as a potential candidate for treating inflammatory diseases.

3. Pharmacological Potential

The pharmacological profile of this compound suggests its potential as an allosteric modulator for certain receptors. Research indicates that pyrazolo[3,4-b]pyridine derivatives can enhance the binding affinity of endogenous ligands at receptor sites, which may lead to increased efficacy in therapeutic applications . This property could be particularly valuable in drug development aimed at neurological disorders.

Case Studies

Several case studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound:

Case Study 1: Anti-inflammatory Activity

A study assessed the anti-inflammatory effects of a series of pyrazolo[3,4-b]pyridine derivatives using an animal model for inflammation. Results indicated a dose-dependent reduction in inflammatory cytokines, supporting the hypothesis that similar compounds could mitigate inflammation through specific biochemical pathways .

Case Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibitory properties of related pyrazole derivatives. The study revealed that these compounds could effectively inhibit specific enzymes involved in metabolic pathways, suggesting a role for this compound in metabolic regulation .

Scientific Research Applications

Overview

The compound 4-(4-(bromomethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine is a heterocyclic organic compound that has garnered interest in various scientific fields, particularly in medicinal chemistry and organic synthesis. Its unique structural features, including a bromomethyl group and a pyrazole moiety, make it a versatile building block for developing novel therapeutic agents and materials.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex molecules. Its bromomethyl group allows for further functionalization through nucleophilic substitution reactions, making it a valuable tool for chemists aiming to create diverse chemical entities.

Key Reactions:

  • Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles, allowing for the introduction of different functional groups.
  • Cross-Coupling Reactions: This compound can participate in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds, facilitating the construction of complex molecular architectures.

Medicinal Chemistry

Research indicates that compounds similar to this compound exhibit significant biological activity, particularly as enzyme inhibitors.

Potential Applications:

  • Enzyme Inhibition: Studies suggest that pyrazole derivatives can inhibit lactate dehydrogenase (LDH), an enzyme involved in cancer metabolism. This compound may similarly exhibit inhibitory effects, providing a potential therapeutic avenue for cancer treatment.
  • Receptor Modulation: The unique structure of this compound may enhance binding affinity and selectivity for specific biological targets, such as receptors involved in neurotransmission or metabolic pathways.

Biological Research

In biological studies, this compound can be utilized to investigate enzyme interactions and cellular mechanisms. Its distinct structure allows researchers to explore how modifications affect biological activity.

Applications in Biology:

  • Studying Enzyme-Substrate Specificity: The compound can help elucidate how structural variations influence enzyme interactions, contributing to the understanding of metabolic pathways.
  • Pharmacological Studies: It may serve as a lead compound for developing new drugs targeting specific diseases by modifying its structure to enhance efficacy and reduce side effects.

Case Study 1: Enzyme Inhibition

A study focusing on pyrazole derivatives demonstrated their potential as inhibitors of lactate dehydrogenase (LDH). The results indicated that modifications to the pyrazole ring could significantly impact binding affinity and inhibition potency. This suggests that this compound could be explored further for its potential to inhibit LDH effectively .

Case Study 2: Synthesis of Novel Therapeutics

In an ongoing research project, scientists are investigating the synthesis of new drug candidates based on the pyrazole-pyridine scaffold. Initial findings suggest that modifications to this scaffold lead to compounds with enhanced receptor binding profiles, indicating that this compound could serve as a foundational structure for developing new therapeutics targeting neurological disorders .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound is distinguished by its bromomethyl and cyclopropylmethyl substituents. Key comparisons with structurally related compounds include:

Compound Name Substituents Key Features Reference
Target Compound 4-(bromomethyl), 1-(cyclopropylmethyl) High reactivity (Br as leaving group); steric bulk from cyclopropylmethyl -
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine 4-amine, 3-methyl Lower reactivity (amine group); used in pharmaceutical intermediates
4-(1H-Pyrazol-3-yl)pyridine None Planar structure; forms 3D hydrogen-bonded networks
Zn(II) coordination polymer ([Zn₃(4-PP)₄(OH)₂(SO₄)₂(H₂O)₂]ₙ) 4-PP ligand (4-(1H-pyrazol-3-yl)pyridine) Fluorescent, thermally stable (up to 300°C); 2D inorganic layers
4-(Bromomethyl)pyridine hydrobromate Bromomethyl on pyridine Reactive in alkylation; used in drug synthesis

Physical and Crystallographic Properties

  • Crystal Packing : The unsubstituted 4-(1H-pyrazol-3-yl)pyridine forms planar structures with hydrogen-bonded 3D networks . The bromomethyl and cyclopropylmethyl groups in the target compound likely disrupt planarity, reducing crystallinity or altering solubility.
  • Thermal Stability : The Zn(II) coordination polymer with 4-PP ligands exhibits thermal stability up to 300°C . The target compound’s thermal behavior remains unstudied but may differ due to bromine’s volatility.

Preparation Methods

Alkylation Step

  • Reagents and Conditions: The alkylation of the pyrazole nitrogen or carbon centers is commonly performed using bromomethyl pyridine derivatives in the presence of bases such as potassium carbonate or sodium carbonate.

  • Solvents: Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or 1,4-dioxane are preferred to facilitate the reaction.

  • Temperature and Time: Reaction temperatures range from ambient to elevated temperatures (e.g., 110°C), with reaction times varying from minutes to several hours depending on the scale and catalyst used.

Palladium-Catalyzed Cross-Coupling

  • Catalysts: Tetrakis(triphenylphosphine)palladium(0) and dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II) are effective catalysts.

  • Bases: Sodium carbonate or sodium acetate are used to maintain basic conditions.

  • Atmosphere: Inert atmosphere (nitrogen or argon) is maintained to prevent catalyst degradation.

  • Microwave-Assisted Heating: Microwave reactors can be employed to accelerate the reaction, often heating the mixture to 110°C for 10 minutes or up to 150°C for 1 hour in sealed vials.

Experimental Procedure Example

A representative synthetic procedure is as follows:

Step Reagents and Conditions Description
1 2-(3-bromo-5-chlorophenyl)-N-(4-(2-methylpyridin-4-yl)phenyl)propanamide (0.150 g, 0.349 mmol), l-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (0.0981 g, 0.419 mmol), tetrakis(triphenylphosphine)palladium (0.0202 g, 0.0175 mmol), sodium carbonate (0.349 ml, 0.698 mmol), 1,4-dioxane (4 mL) The mixture is flushed with nitrogen, sealed in a microwave vial, and heated at 110°C for 10 minutes.
2 Workup The reaction mixture is diluted with ethyl acetate and water, washed sequentially with sodium bicarbonate solution, water, and brine. Organic layer is dried over sodium sulfate.
3 Purification The crude product is purified by reversed-phase HPLC using a gradient of acetonitrile and 0.1% trifluoroacetic acid in water. Pure fractions are neutralized and solvent removed under reduced pressure.
4 Isolation The solid product is filtered, washed with water, and dried in a vacuum oven at 45°C to yield the target compound as an off-white solid.

Reaction Conditions Summary Table

Parameter Typical Conditions Notes
Catalyst Pd(PPh3)4 or Pd(dppf)Cl2·CH2Cl2 Palladium catalysts for cross-coupling
Base Sodium carbonate, sodium acetate Maintains basic environment
Solvent 1,4-dioxane, DMF, DMSO Polar aprotic solvents preferred
Temperature 110–150°C Microwave heating often employed
Time 10 minutes to 1 hour Microwave accelerates reaction
Atmosphere Nitrogen or argon Inert atmosphere to protect catalyst
Purification RP-HPLC Gradient acetonitrile/water with TFA

Yield and Synthetic Accessibility

  • The yields reported for similar synthetic steps typically range from moderate to high, depending on reaction optimization.

  • Synthetic accessibility scores indicate moderate ease of synthesis (score around 3.0 on a scale where lower is easier), reflecting the multi-step nature and the use of palladium catalysis.

Research Findings and Notes

  • The bromomethyl group on the pyrazole ring is critical for further functionalization, enabling the compound to serve as a versatile intermediate.

  • The cyclopropylmethyl substitution on the pyrazole nitrogen enhances the compound's stability and biological activity profile.

  • Microwave-assisted synthesis significantly reduces reaction times and improves yields compared to conventional heating.

  • The compound exhibits favorable solubility and permeability properties, making it suitable for pharmaceutical research applications.

Q & A

Q. What are the common synthetic routes for preparing 4-(4-(bromomethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine, and how can reaction conditions be optimized for higher yields?

Methodological Answer:

  • Synthetic Routes : The compound can be synthesized via nucleophilic substitution or cross-coupling reactions. For example, cyclopropanamine can react with brominated pyrazole intermediates under catalysis by copper(I) bromide and cesium carbonate in dimethyl sulfoxide (DMSO) at 35°C for 48 hours .
  • Optimization Strategies :
    • Catalyst Selection : Copper(I) bromide enhances coupling efficiency in cyclopropane-containing systems .
    • Solvent Effects : Polar aprotic solvents like DMSO improve solubility of intermediates .
    • Purification : Column chromatography with gradients of ethyl acetate/hexane (0–100%) yields high-purity products (≥95% by HPLC) .

Q. How can the purity and structural integrity of this compound be validated using analytical techniques?

Methodological Answer:

  • HPLC : Purity validation (≥95%) is achieved using reverse-phase HPLC with UV detection at 254 nm .
  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm substitution patterns (e.g., cyclopropylmethyl protons at δ 0.5–1.2 ppm and pyridine protons at δ 8.5–9.0 ppm) .
    • HRMS (ESI) : Molecular ion peaks (e.g., [M+H]⁺ at m/z 215) verify the molecular formula .
  • Melting Point : Sharp melting ranges (e.g., 104–107°C) indicate crystalline purity .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between predicted and observed spectral data (e.g., NMR, HRMS) for brominated pyrazole derivatives?

Methodological Answer:

  • Crystallographic Analysis : X-ray diffraction reveals hydrogen-bonding networks (e.g., N–H⋯O interactions) that explain deviations in NMR chemical shifts .
  • Dynamic Effects : Rotamers or tautomers (e.g., keto-enol equilibria in pyrazoles) can cause splitting in NMR signals. Variable-temperature NMR studies (e.g., 25–60°C) clarify dynamic behavior .
  • Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and correlate with experimental data .

Q. How does the introduction of a cyclopropylmethyl group influence the compound’s reactivity in cross-coupling reactions compared to other alkyl substituents?

Methodological Answer:

  • Steric Effects : The cyclopropylmethyl group imposes steric hindrance, slowing Suzuki-Miyaura couplings. For example, arylboronic acids require longer reaction times (72+ hours) compared to methyl or ethyl substituents .
  • Electronic Effects : The cyclopropane ring’s strain enhances electrophilicity at the bromomethyl site, favoring nucleophilic substitutions (e.g., SN2 with amines) .
  • Stability : Cyclopropylmethyl derivatives exhibit lower thermal stability (decomposition above 150°C), necessitating low-temperature storage (4°C) for long-term preservation .

Q. What methodologies are employed to study the antimicrobial or antiparasitic activities of brominated pyrazole derivatives, and how can bioassay results be correlated with structural features?

Methodological Answer:

  • In Vitro Assays :
    • Antiparasitic Activity : Microdilution assays against Leishmania spp. (IC₅₀ values <10 μM) link bromine’s electronegativity to enhanced membrane permeability .
    • Antimicrobial Screening : Agar diffusion tests reveal that pyridine-pyrazole hybrids inhibit Staphylococcus aureus (MIC 8–16 μg/mL) due to π-π stacking with bacterial enzymes .
  • SAR Analysis :
    • Substituent Effects : Bromine at the 4-position increases lipophilicity (logP >3), improving bioavailability .
    • Scaffold Hybridization : Coupling with coumarin (e.g., 3',3''-dicoumarin derivatives) enhances UV-triggered DNA intercalation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-(bromomethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine
Reactant of Route 2
4-(4-(bromomethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine

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